![molecular formula C5H8ClN3O2 B2775351 2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl CAS No. 2137687-64-8](/img/structure/B2775351.png)
2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl
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Overview
Description
“2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” is a chemical compound that features a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of the 1,2,3-triazole family, which is known for its versatile applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which involves the construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” is characterized by the presence of a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of the compound can be confirmed by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” include the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” can be inferred from similar compounds. For instance, the IR absorption spectra of similar compounds show two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Apoptosis Induction and Cancer Research
Compounds related to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride have been studied for their potential in cancer treatment. Specifically, derivatives have been designed and synthesized to test their cytotoxic activity against various cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . These studies often employ assays like the MTT assay to determine the compound’s ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancer cells.
Tubulin Polymerization Inhibition
The same derivatives have also been evaluated for their ability to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can potentially stop the proliferation of cancer cells, making them a valuable asset in the development of new anticancer drugs.
Synthesis of Heterocyclic Compounds
The triazole ring present in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a versatile building block in the synthesis of various heterocyclic compounds . These heterocycles have numerous applications, including pharmaceuticals, agrochemicals, and dyes. The ability to synthesize novel heterocycles with potential biological activity is a significant area of research.
Coordination Chemistry and Catalysis
Triazole derivatives are known for their coordination chemistry with a wide range of metals . This property allows them to be used in catalysis, which is the acceleration of chemical reactions by adding a substance known as a catalyst. Catalysts are crucial in many industrial processes, including the production of polymers and pharmaceuticals.
Enzyme Inhibition
The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which is structurally related to the compound , has been explored for its potential in enzyme inhibition . Enzyme inhibitors are substances that can slow down or stop the activity of enzymes, and they are widely used in medicine to treat diseases.
Material Science Applications
The triazole ring’s ability to bind with various metals also extends to material science applications . Compounds with triazole rings can be used in the development of new materials, such as polymers, dendrimers, and gels, which have applications in electronics, drug delivery, and more.
Future Directions
The future directions for “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” could involve exploring its potential applications in various fields, given the versatile nature of the 1,2,3-triazole family . Additionally, further optimization of the synthesis process could be explored to improve yield and selectivity .
Mechanism of Action
Target of Action
Related compounds, such as 1,2,3-triazole derivatives, have been reported to interact with various biological targets, including tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
This suggests that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride might interact with its targets, leading to changes in cellular processes such as cell division .
Biochemical Pathways
Given the potential interaction with tubulin, it could be inferred that the compound may affect the microtubule dynamics and associated cellular processes, such as cell division and intracellular transport .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to cell death in certain contexts .
properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-3-4(6-7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENARMVLEALBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl | |
CAS RN |
2137687-64-8 |
Source
|
Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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